molecular formula C12H17OP B3183866 1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide CAS No. 104229-83-6

1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide

Cat. No. B3183866
Key on ui cas rn: 104229-83-6
M. Wt: 208.24 g/mol
InChI Key: RQJLOJABWWNHBL-UHFFFAOYSA-N
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Patent
US07153809B2

Procedure details

To a solution of tert-butyl phosphine (1.40 mL, 11.5 mmol) in THF (40 mL) was added dropwise n-BuLi (11.5 mmol) at −78° C. The resulting yellow solution was allowed to warm to rt and stirred at rt for 1 h. A solution of 40 (2.29 g, 11.5 mmol) in THF (20 mL) was added at −78° C. via cannula. The resulting solution was allowed to warm to rt and stirred at rt for 5 h. After being cooled to −78° C. again, n-BuLi (11.5 mmol) was added dropwise. The reaction mixture was warmed to rt and stirred overnight. 2.5 mL H2O2 (30% aq.) was added at 0° C. After being stirred at 0° C. for 1 h, the reaction was quenched with saturated Na2SO3 solution (10 mL) at 0° C. for 1 h. After usual workup, the crude product was purified by recrystallization (CH2Cl2 and hexane) to give 50 as white crystals (2.26 g, 94%).
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
11.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
40
Quantity
2.29 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
11.5 mmol
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1]([PH2:5])([CH3:4])([CH3:3])[CH3:2].[Li]CCCC.[CH2:11]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[CH2:15]OS(=O)(=O)O1.[OH:24]O>C1COCC1>[C:1]([P:5]1(=[O:24])[CH2:11][C:17]2[C:16](=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:15]1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)(C)(C)P
Name
Quantity
11.5 mmol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
40
Quantity
2.29 g
Type
reactant
Smiles
C1OS(OCC2=C1C=CC=C2)(=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
11.5 mmol
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
2.5 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
STIRRING
Type
STIRRING
Details
stirred at rt for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to −78° C. again
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to rt
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
After being stirred at 0° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated Na2SO3 solution (10 mL) at 0° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After usual workup, the crude product was purified by recrystallization (CH2Cl2 and hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)P1(CC2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.26 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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